N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide
Overview
Description
SB 216641 is a chemical compound known for its selective antagonistic properties towards the serotonin receptor 5-HT 1B. It exhibits around 25 times more selectivity for the 5-HT 1B receptor compared to the closely related 5-HT 1D receptor . This compound is primarily used in scientific research and has demonstrated anxiolytic effects in animal studies .
Mechanism of Action
Target of Action
The primary target of N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide is the serotonin receptor 5-HT1B . This receptor plays a crucial role in the serotonin system, which is involved in numerous physiological processes such as mood regulation, anxiety, and depression .
Mode of Action
This compound acts as a selective antagonist for the serotonin receptor 5-HT1B . This means it binds to the 5-HT1B receptor and blocks its activation, preventing the receptor’s normal response to serotonin. It has around 25x selectivity over the closely related 5-HT1D receptor .
Biochemical Pathways
The antagonistic action of this compound on the 5-HT1B receptor can influence several biochemical pathways. For instance, it can affect the serotonin system, leading to changes in mood and anxiety levels . .
Pharmacokinetics
It is soluble in water to 25 mm (with warming) , which suggests that it could be administered orally or intravenously. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, would need to be determined in pharmacokinetic studies.
Result of Action
The antagonistic action of this compound on the 5-HT1B receptor can lead to a variety of molecular and cellular effects. For example, it has demonstrated anxiolytic effects in animal studies . In the context of acute myeloid leukemia (AML), it has shown dose-dependent activity against leukemia in both a cell autonomous and non-autonomous manner, by modifying niche-based support .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it could be affected by the pH and temperature of its environment . Additionally, its effectiveness against leukemia cells suggests that it could be influenced by the cellular and molecular environment of the tumor niche .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB 216641 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the biphenyl core: This involves coupling reactions to form the biphenyl structure.
Introduction of the oxadiazole ring: This is achieved through cyclization reactions.
Attachment of the dimethylaminoethoxy group: This step involves nucleophilic substitution reactions.
Final coupling and purification: The final product is obtained through coupling reactions and purified using chromatographic techniques.
Industrial Production Methods
Industrial production of SB 216641 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:
Batch processing: For small to medium-scale production.
Continuous flow processing: For large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
SB 216641 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
SB 216641 is widely used in scientific research due to its selective antagonistic properties. Some of its applications include:
Chemistry: Used as a reference compound in receptor binding studies.
Biology: Used to study the role of serotonin receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in anxiety and depression.
Industry: Used in the development of new drugs targeting serotonin receptors
Comparison with Similar Compounds
Similar Compounds
BRL-15572: Another selective antagonist for the serotonin receptor 5-HT 1D.
Ketanserin: A compound with affinity for multiple serotonin receptor subtypes.
Uniqueness
SB 216641 is unique due to its high selectivity for the 5-HT 1B receptor, making it a valuable tool for distinguishing between 5-HT 1B and 5-HT 1D receptor-mediated responses .
Properties
IUPAC Name |
N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O4/c1-18-16-22(27-29-19(2)36-31-27)10-12-24(18)20-6-8-21(9-7-20)28(33)30-23-11-13-25(34-5)26(17-23)35-15-14-32(3)4/h6-13,16-17H,14-15H2,1-5H3,(H,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNUKVFYILMMLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043985 | |
Record name | N-[3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1′-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170230-39-4 | |
Record name | SB 216641 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170230-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SB 216641 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170230394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1′-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SB-216641 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZM4360761C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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